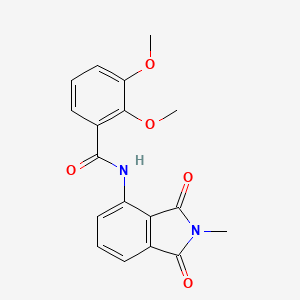![molecular formula C19H27NO5 B2559630 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 796112-42-0](/img/structure/B2559630.png)
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is a chemical compound with the molecular formula C19H27NO5 . It has a molecular weight of 349.4 g/mol . This compound is also known by its synonyms, including 796112-42-0, 2- [1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl]acetic acid, 2- (1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl)acetic acid, and 2- [4- (4-methoxyphenyl)-1- [ (2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C19H27NO5/c1-18 (2,3)25-17 (23)20-11-9-19 (10-12-20,13-16 (21)22)14-5-7-15 (24-4)8-6-14/h5-8H,9-13H2,1-4H3, (H,21,22) . The Canonical SMILES string is: CC © ©OC (=O)N1CCC (CC1) (CC (=O)O)C2=CC=C (C=C2)OC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.4 g/mol . It has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has six rotatable bonds . Its exact mass and monoisotopic mass are both 349.18892296 g/mol . Its topological polar surface area is 76.1 Ų . It has a complexity of 469 .Scientific Research Applications
Nucleophilic Aromatic Substitution
The study by Pietra and Vitali (1972) on nucleophilic aromatic substitution reactions provides insights into the mechanisms of reactions involving compounds with aromatic rings and nitro-groups, similar to the structural components of the target compound. This research is foundational in understanding how different groups on aromatic compounds influence reaction pathways, potentially applicable to synthesizing derivatives of "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" (Pietra & Vitali, 1972).
Environmental Science and Wastewater Treatment
The research by Goodwin et al. (2018) on reclaiming wastewater from the pesticide industry indicates the importance of understanding and removing complex organic compounds from environmental waters. This study underscores the need for research on compounds like "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" in the context of environmental pollution and remediation efforts (Goodwin et al., 2018).
Sorption Studies
Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides to soil, which is relevant to understanding how similar compounds might interact with environmental matrices. Such studies are crucial for assessing the environmental fate and transport of organic compounds, including those structurally related to the target compound (Werner, Garratt, & Pigott, 2012).
Advanced Materials and Chemistry
The work by Philip et al. (2020) on the use of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines highlights the importance of specific functional groups in organic synthesis and materials science. This research provides a foundation for understanding how tert-butanesulfinamide and related compounds can be utilized in the synthesis of complex organic molecules, potentially including those related to "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" (Philip et al., 2020).
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,13-16(21)22)14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLFYQGUGHHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)
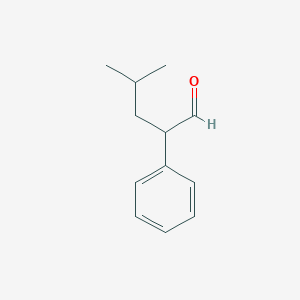
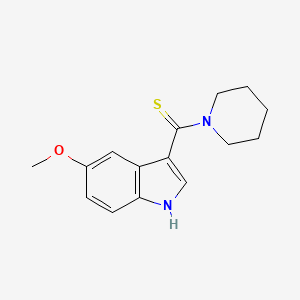
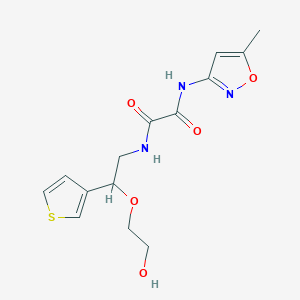

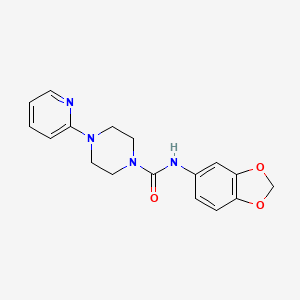
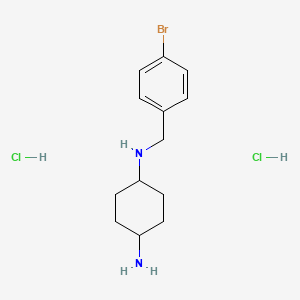
![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)
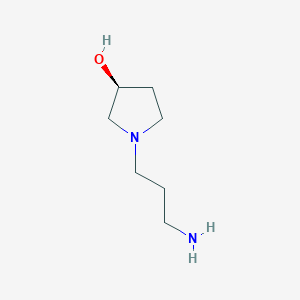
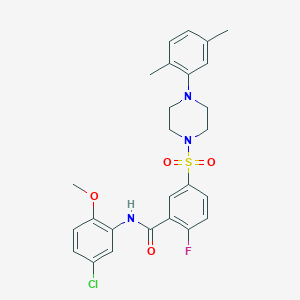
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)
